molecular formula C15H12ClFN2OS B2574451 1-[3-(2-Chloro-6-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone CAS No. 825599-60-8

1-[3-(2-Chloro-6-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

Cat. No. B2574451
CAS RN: 825599-60-8
M. Wt: 322.78
InChI Key: DNGMUGINNDZSDR-UHFFFAOYSA-N
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Description

1-[3-(2-Chloro-6-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone, also known as CFPT, is a compound that has gained attention in scientific research due to its potential therapeutic applications. CFPT belongs to the class of pyrazole derivatives and has been synthesized using various methods.

Scientific Research Applications

Molecular Structure and Vibrational Analysis

The molecular structure and vibrational frequencies of similar compounds have been investigated to understand their geometrical parameters and stability. Studies have shown that these compounds exhibit stability arising from hyper-conjugative interactions and charge delocalization, analyzed using Natural Bond Orbital (NBO) analysis. The HOMO and LUMO analysis is crucial for determining charge transfer within the molecule, highlighting the reactivity of different parts of the molecule, especially the carbonyl group, due to its electronegativity (Mary et al., 2015).

Nonlinear Optical Properties

The first hyperpolarizability of these compounds has been calculated, indicating their potential role in nonlinear optical applications. This property is significant for materials used in optical switching and modulation technologies (Mary et al., 2015).

Molecular Docking and Antimicrobial Activity

Molecular docking studies of compounds with similar structures have shown that specific atoms or groups, such as the fluorine atom or ethanone moiety, are crucial for binding to target proteins. This implies potential inhibitory activity against certain enzymes, suggesting applications as anti-neoplastic agents (Mary et al., 2015). Additionally, novel Schiff bases derived from similar compounds have shown excellent antimicrobial activity, indicating potential as antimicrobial agents (Puthran et al., 2019).

properties

IUPAC Name

1-[3-(2-chloro-6-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2OS/c1-9(20)19-13(15-10(16)4-2-5-11(15)17)8-12(18-19)14-6-3-7-21-14/h2-7,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGMUGINNDZSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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